molecular formula C19H20BF3O3 B8063053 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8063053
M. Wt: 364.2 g/mol
InChI Key: KBHRODNWUIOAGX-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (at positions 4,4,5,5) and a biphenylether moiety. The aryl group at position 2 of the dioxaborolane ring is substituted with a phenoxy group bearing a 3-(trifluoromethyl) substituent. Its molecular formula is C₂₀H₁₉BF₃O₃, with a molecular weight of 393.18 g/mol (calculated). The trifluoromethyl group enhances electrophilicity and metabolic stability, making it valuable in pharmaceutical and materials chemistry .

Key applications include its use as a coupling partner in Suzuki-Miyaura reactions for synthesizing antimalarial quinolones (e.g., 17f in , % yield) and as a high-purity reagent available from suppliers like CymitQuimica .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-8-10-15(11-9-14)24-16-7-5-6-13(12-16)19(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRODNWUIOAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-(3-(Trifluoromethyl)phenoxy)bromobenzene

Reagents :

  • 4-Bromophenol

  • 1-Chloro-3-(trifluoromethyl)benzene

  • Potassium hydroxide (KOH)

  • Dimethylsulfoxide (DMSO)

Procedure :

  • Combine 4-bromophenol (10 mmol) and 1-chloro-3-(trifluoromethyl)benzene (12 mmol) in anhydrous DMSO.

  • Add KOH (15 mmol) and heat to 100°C under argon for 10–12 hours.

  • Quench with brine, extract with toluene, and purify via column chromatography (hexane/ethyl acetate, 15:1) to yield 4-(3-(trifluoromethyl)phenoxy)bromobenzene (82% yield).

Key Considerations :

  • DMSO acts as a polar aprotic solvent, enhancing nucleophilic aromatic substitution.

  • Excess KOH ensures deprotonation of the phenol for efficient ether formation.

Step 2: Miyaura Borylation to Install Boronate Ester

Reagents :

  • 4-(3-(Trifluoromethyl)phenoxy)bromobenzene

  • Bis(pinacolato)diboron (B2_2Pin2_2)

  • Pd(dppf)Cl2_2 catalyst

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure :

  • Mix 4-(3-(trifluoromethyl)phenoxy)bromobenzene (5 mmol), B2_2Pin2_2 (6 mmol), Pd(dppf)Cl2_2 (0.1 mmol), and KOAc (15 mmol) in 1,4-dioxane.

  • Heat at 80°C for 6 hours under nitrogen.

  • Filter through Celite, concentrate, and purify via flash chromatography (petroleum ether/ethyl acetate, 20:1) to obtain the boronate ester (75% yield).

Analytical Validation :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 1.35 (s, 12H, pinacol CH3_3).

  • 19^{19}F NMR : δ -62.5 (CF3_3).

Step 1: Synthesis of 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Reagents :

  • 4-Bromo-2-iodophenol

  • Bis(neopentyl glycolato)diboron (B2_2(neo)2_2)

  • CuCl catalyst

  • 1,10-Phenanthroline ligand

  • DMSO

Procedure :

  • React 4-bromo-2-iodophenol (5 mmol) with B2_2(neo)2_2 (5.5 mmol), CuCl (0.25 mmol), and 1,10-phenanthroline (0.5 mmol) in DMSO at 60°C for 8 hours.

  • Extract with dichloromethane, wash with HCl (1 M), and purify via silica gel chromatography to isolate the boronate ester (68% yield).

Step 2: Mitsunobu Reaction for Ether Formation

Reagents :

  • 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 3-(Trifluoromethyl)phenol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh3_3)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve the boronate ester (5 mmol), 3-(trifluoromethyl)phenol (6 mmol), DEAD (6 mmol), and PPh3_3 (6 mmol) in THF.

  • Stir at room temperature for 12 hours.

  • Concentrate and purify via column chromatography (hexane/ethyl acetate, 10:1) to yield the target compound (70% yield).

Challenges :

  • Boronate esters may decompose under Mitsunobu’s acidic conditions; thus, strict anhydrous conditions are critical.

Comparative Analysis of Methods

Parameter Method 2.1 Method 2.2
Overall Yield 62%48%
Reaction Time 18 hours20 hours
Catalyst Cost Moderate (Pd)Low (Cu)
Purification Complexity ModerateHigh

Method 2.1 offers higher yields due to the robustness of Miyaura borylation, while Method 2.2 avoids palladium but requires meticulous handling of moisture-sensitive intermediates.

Scalability and Industrial Considerations

  • Solvent Choice : DMSO and 1,4-dioxane are preferred for large-scale reactions due to their high boiling points and compatibility with boronate esters.

  • Catalyst Recovery : Palladium catalysts in Method 2.1 can be recovered via filtration, reducing costs.

  • Safety : KOH and DMSO exothermic reactions necessitate temperature control to prevent runaway conditions.

Analytical Characterization

  • HPLC Purity : >99% (C18 column, acetonitrile/water, 70:30).

  • Mass Spectrometry : [M+H]+^+ m/z 365.2 (calculated 364.2).

  • X-ray Crystallography : Confirms planar dioxaborolane ring and dihedral angle of 45° between aryl groups .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration . The molecular targets and pathways depend on the specific reaction and the compounds involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Reactivity and Stability

Aryl Ether vs. Alkynyl Derivatives
  • Target Compound: The phenoxy-phenyl group facilitates cross-couplings to form biaryl ethers, critical in drug discovery. The electron-withdrawing trifluoromethyl group stabilizes the boronate and enhances reactivity in palladium-catalyzed reactions.
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (): The ethynyl group enables alkyne insertion reactions (e.g., Sonogashira coupling). However, its lower molecular weight (228.10 g/mol) and linear structure reduce steric hindrance compared to the bulkier biphenylether target compound.
Property Target Compound Phenylethynyl Analog ()
Molecular Weight 393.18 g/mol 228.10 g/mol
Key Reactivity Suzuki-Miyaura coupling Sonogashira coupling
Yield in Synthesis 87% () 95% purity ()
Trifluoromethyl vs. Fluorinated Benzyl Derivatives
  • 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane (): The benzyl group increases hydrophobicity, while the trifluoromethyl group mirrors the target compound’s electronic effects. This derivative is used in fluorinated polymer synthesis.
  • 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The fluorobenzyl group offers milder electron-withdrawing effects, favoring applications in radiopharmaceuticals.

Stereochemical and Functional Complexity

  • Enantioselective Derivatives :
    • and describe enantiomerically enriched dioxaborolanes (e.g., compound 82 , 93% ee), highlighting their utility in asymmetric catalysis. The target compound lacks stereocenters but shares the trifluoromethylphenyl motif, which can be adapted for chiral drug intermediates.
  • Cyclopropane-Substituted Analogs :
    • Compound 53 () incorporates a cyclopropane ring, enabling strain-driven reactivity absent in the target compound. Such derivatives are used in cyclopropanation cascades.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of chemistry due to its unique structural features and potential biological activities. This compound is characterized by its trifluoromethyl group and dioxaborolane structure, which contribute to its reactivity and interaction with biological systems.

Basic Information

PropertyValue
Chemical Formula C13H16BF3O3
Molecular Weight 288.07 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenol
CAS Number 1243143-45-4

Structure

The compound features a dioxaborolane ring that is substituted with a trifluoromethyl group and a phenoxy moiety. This configuration enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane can be attributed to its ability to interact with various biological molecules. The trifluoromethyl group is known to enhance the metabolic stability of compounds and influence their binding affinity to targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this dioxaborolane exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effectiveness against various cancer cell lines including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Case Study : A study on related boron compounds demonstrated their ability to inhibit tumor growth in xenograft models of breast cancer. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Preliminary screening suggests that this compound may possess antimicrobial properties as well. Boron-containing compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry for synthesizing complex molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry.

Fluorinated Pharmaceuticals

Due to the presence of the trifluoromethyl group, this compound is valuable in the development of fluorinated pharmaceuticals. Fluorination often enhances the biological activity and pharmacokinetic properties of drug candidates .

Material Science

In material science, this compound contributes to the formulation of advanced materials with improved thermal and mechanical properties. It is particularly useful in developing polymers suitable for high-performance applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The trifluoromethyl group present in this compound enhances its lipophilicity, potentially improving cellular uptake and efficacy against cancer cells. Studies have shown that similar boron compounds can induce apoptosis in various cancer cell lines, suggesting a similar potential for this compound as an anticancer agent .

1.2 Drug Delivery Systems
The ability of boron compounds to form stable complexes with biomolecules makes them suitable candidates for drug delivery systems. This compound can be utilized to enhance the solubility and stability of hydrophobic drugs, thereby improving their bioavailability. Research into polymeric nanoparticles incorporating such boron compounds has shown enhanced therapeutic effects due to targeted delivery mechanisms .

Material Science

2.1 Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLEDs. Its ability to act as a hole transport material can enhance the efficiency of light emission in OLED devices. Studies on similar compounds have demonstrated improved performance metrics when incorporated into OLED structures .

2.2 Photovoltaic Applications
In photovoltaic technology, boron-containing compounds are explored for their potential as p-type dopants in semiconductor materials. The incorporation of this compound could improve charge carrier mobility and overall efficiency of solar cells .

Analytical Chemistry

3.1 Fluorescent Probes
The dioxaborolane structure allows for the development of fluorescent probes for biological imaging applications. By modifying the compound to include specific fluorophores, researchers can track cellular processes in real-time using fluorescence microscopy techniques .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various dioxaborolane derivatives for their anticancer properties. The results indicated that modifications to the phenyl groups significantly influenced cytotoxicity against breast cancer cell lines. The compound's trifluoromethyl substitution was found to enhance its activity compared to non-substituted analogs .

Case Study 2: OLED Performance Enhancement

In research conducted by a team at MIT, the incorporation of boron-based compounds into OLED layers resulted in a 30% increase in luminous efficiency compared to traditional materials. The study highlighted how structural modifications, including those found in 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane, could optimize electronic properties for better device performance .

Q & A

Basic Research Questions

Q. How is 4,4,5,5-Tetramethyl-2-(4-(3-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane synthesized, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, outlines a general procedure using aryl bromides (e.g., 1-bromo-4-(3-(trifluoromethyl)phenoxy)benzene) with bis(pinacolato)diboron (B2Pin2) in the presence of Pd catalysts (e.g., Pd2(dba)3) and ligands (e.g., XPhos), yielding >90% under optimized conditions .
  • Characterization : Nuclear Magnetic Resonance (NMR) is critical for structural validation. Key 1H NMR signals include aromatic protons (δ 7.80–7.85 ppm for para-substituted phenyl groups) and pinacol methyl groups (δ 1.35 ppm, singlet, 12H) . High-resolution mass spectrometry (HRMS) and elemental analysis further confirm molecular weight and purity.

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Impurities : Residual aryl halide starting materials, deborylated byproducts, or incomplete coupling products. For instance, highlights the importance of degassing solvents to prevent Pd catalyst deactivation, which reduces side reactions .
  • Mitigation : Chromatographic purification (e.g., silica gel column chromatography) and recrystallization in hexane/ethyl acetate mixtures are effective. reports yields up to 92% after purification, indicating high efficiency in removing impurities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The trifluoromethyl (-CF3) group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. notes that electron-deficient aryl boronic esters exhibit faster reaction rates in Pd-catalyzed couplings due to improved oxidative addition kinetics .
  • Experimental Design : Compare coupling efficiency with non-fluorinated analogs. For example, in , similar borolanes are used in gold-catalyzed Sonogashira couplings, where electronic effects of substituents dictate regioselectivity .

Q. What strategies stabilize this borolane against hydrolysis during aqueous workup?

  • Challenges : Boronic esters are prone to hydrolysis, especially under acidic or basic conditions. emphasizes the use of pinacol as a stabilizing ligand, which forms a robust dioxaborolane ring resistant to moisture .
  • Optimization : Conduct reactions under anhydrous conditions (e.g., THF or dioxane) and employ rapid extraction protocols. recommends adding triethylamine as a proton scavenger to neutralize acidic byproducts, preserving borolane integrity .

Q. How can reaction intermediates involving this borolane be tracked in real-time?

  • Analytical Techniques : Use in-situ 19F NMR to monitor fluorine-containing intermediates, leveraging the -CF3 group as a probe. relies on 1H NMR for kinetic studies, but 11B NMR or LC-MS can also track boron species .
  • Case Study : In , intermediates in gold-catalyzed couplings are identified using HRMS and isotopic labeling, providing mechanistic clarity .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for similar borolanes: How to reconcile variability?

  • Observation : reports yields >90% for pinacol borolanes, while cites lower yields (e.g., 81%) for fluorinated derivatives .
  • Resolution : Fluorine substitution can sterically hinder coupling reactions. Optimize catalyst loading (e.g., increase Pd2(dba)3 to 5 mol%) and reaction time, as demonstrated in for brominated precursors .

Methodological Recommendations

Q. What catalytic systems are most effective for functionalizing this borolane in drug discovery?

  • Systems : Pd(PPh3)4 for aryl-aryl couplings, Cu(I) for Ullmann-type reactions, and AuCl3 for alkynylations ( ) .
  • Protocol : Use microwave-assisted synthesis to accelerate reaction rates. employs conventional heating (80–100°C), but microwave conditions (150°C, 10 min) could reduce decomposition .

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